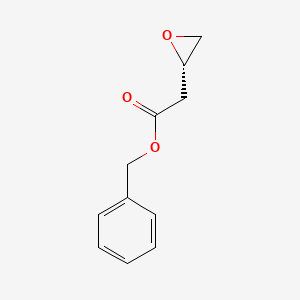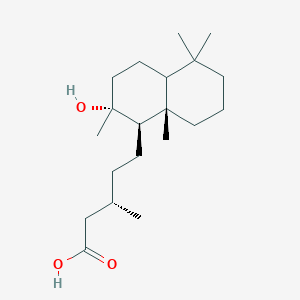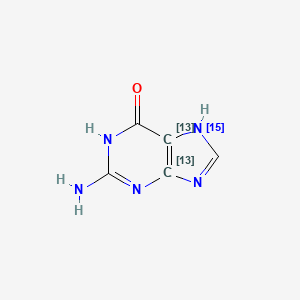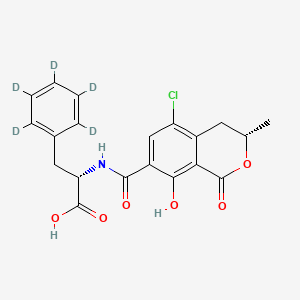![molecular formula C25H44O4Si2 B13446403 Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is a chemical compound with the molecular formula C25H44O4Si2 and a molecular weight of 464.79 g/mol. It is a building block used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves multiple steps, typically starting with the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl (TBS) groups. The key intermediate is then subjected to alkylation with 3-methyl-2-buten-1-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of biochemical pathways and as a potential probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: An additive that absorbs and decomposes oxygen, reducing inhibition of curing caused by oxygen and promoting UV curing.
2-Propanol, 1,3-bis[(3-methyl-2-buten-1-yl)oxy]: Known for its use in various industrial applications and its potential to cause eye and skin irritation.
Uniqueness
Its use as a building block in organic synthesis and its potential in various scientific research fields highlight its versatility and importance.
特性
分子式 |
C25H44O4Si2 |
|---|---|
分子量 |
464.8 g/mol |
IUPAC名 |
1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-6-(3-methylbut-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C25H44O4Si2/c1-18(2)14-15-27-21-16-20(28-30(10,11)24(4,5)6)17-22(23(21)19(3)26)29-31(12,13)25(7,8)9/h14,16-17H,15H2,1-13H3 |
InChIキー |
UIRQBPFQIXNMJE-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC1=C(C(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
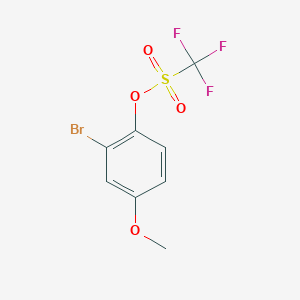
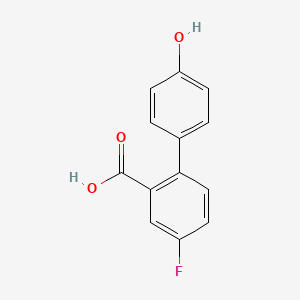
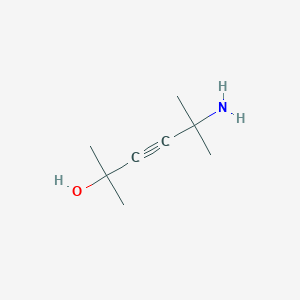
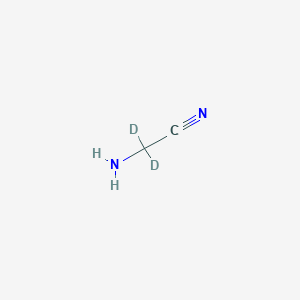
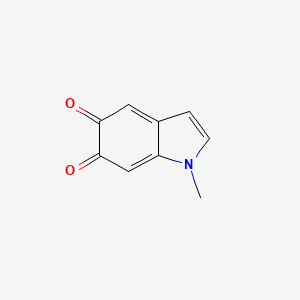
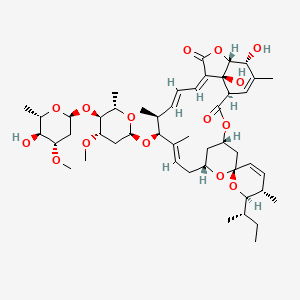
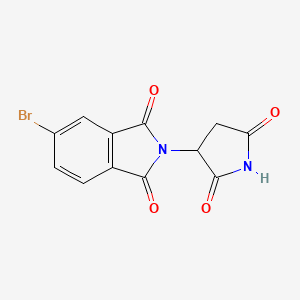
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
